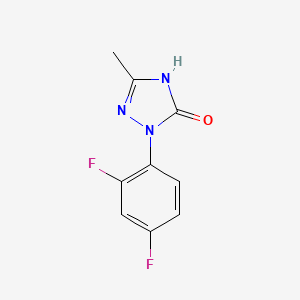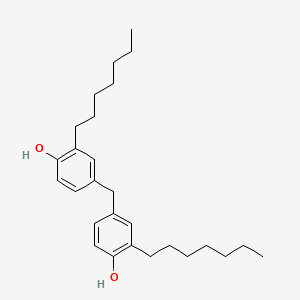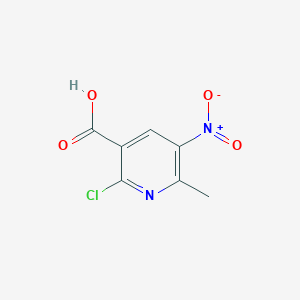
1,4-Diundecylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diundecylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridinium core substituted with two undecyl chains at the 1 and 4 positions. This compound is known for its surfactant properties and is used in various applications, including industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diundecylpyridin-1-ium chloride typically involves the quaternization of pyridine with undecyl halides. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Pyridine and undecyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Procedure: Pyridine is reacted with an excess of undecyl bromide in the presence of a base such as potassium carbonate. The reaction mixture is heated under reflux for several hours.
Product Isolation: The product is isolated by filtration, followed by washing with a suitable solvent and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diundecylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Various substituted pyridinium salts.
Applications De Recherche Scientifique
1,4-Diundecylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a model compound for understanding membrane interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,4-Diundecylpyridin-1-ium chloride involves its interaction with cell membranes. The undecyl chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This compound targets the lipid components of the membrane, causing increased permeability and eventual cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecylpyridinium chloride: A related compound with a shorter alkyl chain.
Benzalkonium chloride: A widely used disinfectant with similar antimicrobial properties.
Uniqueness
1,4-Diundecylpyridin-1-ium chloride is unique due to its specific substitution pattern and the length of its alkyl chains. This gives it distinct surfactant properties and makes it suitable for specialized applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
90162-21-3 |
|---|---|
Formule moléculaire |
C27H50ClN |
Poids moléculaire |
424.1 g/mol |
Nom IUPAC |
1,4-di(undecyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C27H50N.ClH/c1-3-5-7-9-11-13-15-17-19-21-27-22-25-28(26-23-27)24-20-18-16-14-12-10-8-6-4-2;/h22-23,25-26H,3-21,24H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QSIACKCAQDGUJL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC1=CC=[N+](C=C1)CCCCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)

![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)

![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)


![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)


